molecular formula C27H28N4O2S B1683537 Z 124-73 CAS No. 61930-46-9

Z 124-73

Cat. No.: B1683537
CAS No.: 61930-46-9
M. Wt: 472.6 g/mol
InChI Key: SFAZVEOMLHOWJE-ZTKZIYFRSA-N
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Description

This compound features a thiazolone ring, which is a sulfur-containing heterocycle, and is substituted with diphenyl groups and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z 124-73 typically involves multiple steps, starting with the preparation of the thiazolone ring. The thiazolone ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The diphenyl substitution is introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as a catalyst.

The hydrazone moiety is formed by reacting the thiazolone derivative with hydrazine hydrate under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Z 124-73 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Diethanolamine, various alkyl halides; typically in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

Z 124-73 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Z 124-73 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The presence of the thiazolone ring and hydrazone moiety allows for the formation of stable complexes with metal ions, which can further modulate its biological activity. Additionally, the bis(2-hydroxyethyl)amino group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Aliphatic Amines: Compounds with similar amine groups but lacking the thiazolone ring and diphenyl substitution.

Uniqueness

Z 124-73 is unique due to its combination of a thiazolone ring, diphenyl groups, and a hydrazone moiety

Properties

CAS No.

61930-46-9

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[3-[(Z)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C27H28N4O2S/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20-

InChI Key

SFAZVEOMLHOWJE-ZTKZIYFRSA-N

SMILES

CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO

Isomeric SMILES

C/C(=N/NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO

Canonical SMILES

CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone
Z 124-73
Z-124-73

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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